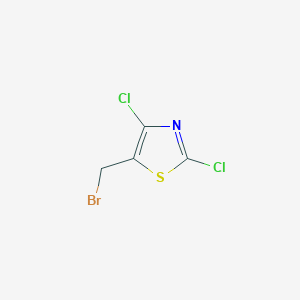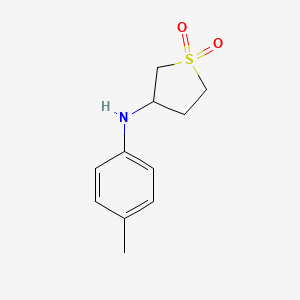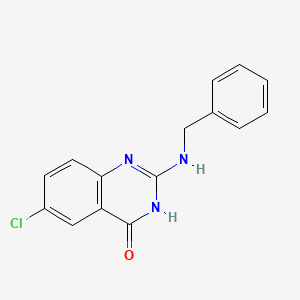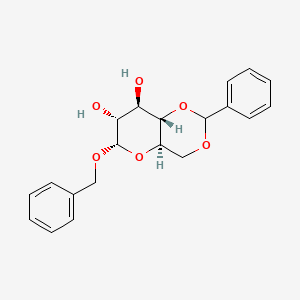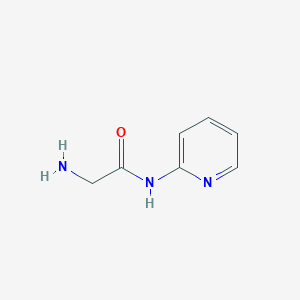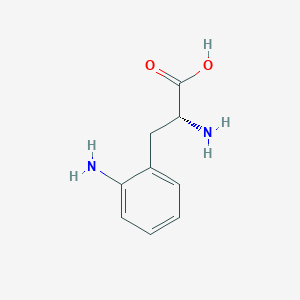![molecular formula C28H37ClNPPd B3262654 [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline CAS No. 359803-53-5](/img/structure/B3262654.png)
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,4S)-2-bicyclo[221]heptanyl]-[(1S,4R)-2-bicyclo[221]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline is a complex organometallic compound It features a palladium center coordinated with a phosphane ligand and a dimethyl-2-phenylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline typically involves the following steps:
Ligand Preparation: The bicyclo[2.2.1]heptanyl phosphane ligand is synthesized through a series of reactions starting from norbornene derivatives.
Palladium Complex Formation: The ligand is then reacted with a palladium precursor, such as palladium chloride, under controlled conditions to form the palladium complex.
Final Assembly: The N,N-dimethyl-2-phenylaniline moiety is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligand and subsequent complexation with palladium. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline undergoes various types of reactions, including:
Oxidation: The palladium center can undergo oxidation reactions, often leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can revert the palladium center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands are exchanged with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) or palladium(IV) species, while substitution reactions can produce a variety of organometallic complexes.
Applications De Recherche Scientifique
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent or as a tool in drug development.
Industrial Chemistry: It is used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of [(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, enabling the compound to catalyze a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation and cleavage of palladium-carbon and palladium-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1R,4S)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+)
- N,N-dimethyl-2-phenylaniline;chloropalladium(1+)
- [(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+)
Uniqueness
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline is unique due to its specific combination of ligands and palladium center. This unique structure imparts distinct catalytic properties, making it particularly effective in certain organic transformations compared to its analogs.
Propriétés
Numéro CAS |
359803-53-5 |
|---|---|
Formule moléculaire |
C28H37ClNPPd |
Poids moléculaire |
560.4 g/mol |
Nom IUPAC |
bis(2-bicyclo[2.2.1]heptanyl)phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline |
InChI |
InChI=1S/C14H14N.C14H23P.ClH.Pd/c1-15(2)14-11-7-6-10-13(14)12-8-4-3-5-9-12;1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10;;/h3-8,10-11H,1-2H3;9-15H,1-8H2;1H;/q-1;;;+2/p-1 |
Clé InChI |
JZMMCQBNMQSWGC-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+] |
SMILES isomérique |
CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1C[C@H]2C[C@@H]1CC2PC3C[C@H]4CC[C@@H]3C4.Cl[Pd+] |
SMILES canonique |
CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3262592.png)
![3-Amino-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one hydrochloride](/img/structure/B3262597.png)
